molecular formula C20H21ClN6O B2851780 N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034434-03-0

N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Numéro de catalogue: B2851780
Numéro CAS: 2034434-03-0
Poids moléculaire: 396.88
Clé InChI: ISRHYSPTICQLOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position. The azetidine-3-carboxamide group is linked to a 4-chloro-2-methylphenyl substituent, forming a structurally complex scaffold.

Propriétés

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-12-6-16(21)4-5-17(12)24-20(28)15-9-26(10-15)18-8-19(23-11-22-18)27-14(3)7-13(2)25-27/h4-8,11,15H,9-10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHYSPTICQLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare it with N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3), a structurally analogous molecule described in . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Property N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula C₂₁H₂₂ClN₇O C₂₁H₂₂N₆O
Molecular Weight (g/mol) ~432.9 374.4
Core Heterocycle Pyrimidine Pyrazolo[3,4-b]pyridine
Key Substituents 3,5-Dimethylpyrazole, azetidine-3-carboxamide, 4-chloro-2-methylphenyl 1-Ethyl-3-methylpyrazole, 3,6-dimethylpyridine, phenyl
Functional Groups Carboxamide, chloroarene, methyl groups Carboxamide, ethyl and methyl groups, phenyl

Key Differences and Implications:

In contrast, the phenyl group in CAS 1005612-70-3 may prioritize simpler aromatic interactions . The azetidine-3-carboxamide group in the target compound provides conformational rigidity, which could improve target selectivity compared to the more flexible ethyl-methylpyrazole substituent in CAS 1005612-70-3.

Molecular Weight and Solubility :

  • The higher molecular weight (~432.9 vs. 374.4 g/mol) of the target compound suggests reduced solubility, which may necessitate formulation adjustments for in vivo applications.

Research Findings and Limitations:

  • Target Compound: No direct pharmacological data is available in the provided evidence.

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary intermediates:

  • Azetidine-3-carboxamide core
  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl subunit
  • N-(4-Chloro-2-methylphenyl) substituent

Synthetic routes typically converge these components through sequential coupling reactions.

Synthesis of the Azetidine-3-carboxamide Core

Cyclization Strategies

Azetidine rings are commonly synthesized via intramolecular cyclization or ring-closing metathesis . A method adapted from Shankar et al. (2023) involves iodocyclization of homoallylic amines using iodine in acetonitrile, yielding 2-(iodomethyl)azetidine derivatives with cis-diastereoselectivity (Fig. 2 in). For the carboxamide functionality, Boc-protected azetidines are reduced with hydrogen and palladium to syn-2,3-disubstituted products, followed by deprotection with trifluoroacetic acid (Fig. 5 in).

Example Protocol:
  • React 3-aminopropanol with chloroacetyl chloride to form a β-chloroamide intermediate.
  • Perform base-mediated cyclization (e.g., K₂CO₃ in DMF) to yield azetidine-3-carboxylic acid.
  • Convert the acid to the carboxamide via mixed anhydride activation (e.g., ethyl chloroformate) and coupling with 4-chloro-2-methylaniline.

Key Data:

  • Yield: 68–72% after recrystallization (ethanol/water).
  • Purity: >98% (HPLC, C18 column).

Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl Subunit

Pyrimidine-Pyrazole Coupling

The pyrimidine-pyrazole linkage is constructed via nucleophilic aromatic substitution . A method from EP 1,344,768 A2 (2003) describes reacting 4,6-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of NaH in DMF at 80°C (Scheme A in).

Example Protocol:
  • Dissolve 4,6-dichloropyrimidine (1.0 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) in anhydrous DMF.
  • Add sodium hydride (1.5 equiv) and stir at 80°C for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data:

  • Yield: 85%.
  • Regioselectivity: >95% for the 6-position.

Final Assembly via Buchwald-Hartwig Amination

The azetidine and pyrimidine-pyrazole subunits are coupled using palladium-catalyzed amination . A modified protocol from CN 103,467,350 A (2013) employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C.

Example Protocol:
  • Combine azetidine-3-carboxamide (1.0 equiv), 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl chloride (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
  • Heat at 110°C under N₂ for 24 hours.
  • Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Key Data:

  • Yield: 60–65%.
  • Purity: >99% (LC-MS).

Critical Analysis of Methodologies

Advantages of Current Approaches

  • Cyclization Efficiency : Iodocyclization (Fig. 2 in) offers excellent diastereoselectivity, avoiding chiral resolution.
  • Regioselective Coupling : NaH-mediated pyrazole substitution (Scheme A in) ensures positional fidelity.
  • Scalability : Palladium-catalyzed debenzylation (CN 103,467,350 A) is amenable to kilogram-scale production.

Limitations and Challenges

  • Functional Group Compatibility : The azetidine’s strained ring necessitates mild conditions during coupling to prevent ring-opening.
  • Cost of Catalysts : Pd-based systems increase synthetic costs, prompting exploration of nickel alternatives.

Q & A

Q. What are the key synthetic pathways for preparing N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step protocols focusing on:

  • Azetidine ring formation : Cyclization reactions using azetidine precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Pyrimidine-pyrazole coupling : Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) to attach the 3,5-dimethylpyrazole group to the pyrimidine core .
  • Carboxamide linkage : Amide bond formation between the azetidine-3-carboxylic acid derivative and the 4-chloro-2-methylaniline moiety, often using coupling agents like EDC/HOBt .
    Purification involves column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization to isolate high-purity product .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of pyrazole and pyrimidine substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+^+ ions) .
  • X-ray crystallography : Resolves stereochemical ambiguities using programs like SHELXL for refinement, especially critical for verifying azetidine ring puckering and substituent orientation .

Q. How are preliminary biological activities assessed for this compound?

  • In vitro assays : Standardized cell viability assays (e.g., MTT) for anticancer potential and microbial growth inhibition tests (e.g., MIC determination) .
  • Target identification : Kinase inhibition profiling using recombinant enzymes (e.g., EGFR, VEGFR) to identify preliminary mechanisms .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Design of Experiments (DoE) : Statistically guided optimization of reaction parameters (e.g., temperature, catalyst loading) to maximize yield and minimize byproducts. For example, flow chemistry systems enable precise control over residence time and mixing efficiency .
  • Catalyst screening : Testing alternatives to copper (e.g., palladium nanoparticles) to enhance coupling efficiency while reducing metal contamination .

Q. What strategies resolve contradictions in crystallographic data vs. computational docking results?

  • Multi-conformer refinement : Use SHELXL to model disorder in flexible regions (e.g., azetidine ring) and validate against electron density maps .
  • Molecular dynamics simulations : Compare docking poses (e.g., AutoDock Vina) with experimental crystallographic data to identify conformational selection mechanisms .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Modify substituents on the pyrimidine (e.g., replacing 3,5-dimethylpyrazole with 4-fluorophenyl) and assess changes in potency .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features using software like Schrödinger’s Phase to prioritize substituents for synthesis .

Q. What methods validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts .
  • RNA-seq profiling : Identify downstream gene expression changes to corroborate mechanism of action .

Data Contradiction Analysis

Q. How to address discrepancies between biological assay results across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and normalize data using standardized controls .
  • Orthogonal assays : Validate cytotoxicity findings with alternative methods (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. Why might computational solubility predictions conflict with experimental measurements?

  • Force field limitations : Improve predictions by integrating quantum mechanical (QM) calculations for solvation free energy .
  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation, which may artificially lower measured solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.